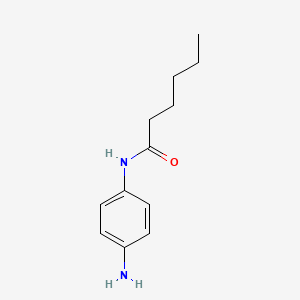

N-(4-Aminophenyl)hexanamide

Description

Contextualization within Amide Chemistry and Substituted Aniline (B41778) Derivatives

The chemical identity of N-(4-Aminophenyl)hexanamide is defined by two key functional groups: an amide and a substituted aniline. The amide bond is a cornerstone of biological chemistry, famously linking amino acids to form proteins. nih.gov In synthetic chemistry, amides are prized for their stability and their ability to participate in hydrogen bonding. nih.gov

The aniline portion of the molecule places it in the class of substituted anilines. Aniline and its derivatives are characterized by an amino group attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, which reduces the basicity of the amine compared to its aliphatic counterparts. This electronic effect also influences the reactivity of the aromatic ring. nih.gov

The synthesis of N-aryl amides, such as N-(4-Aminophenyl)hexanamide, typically involves the acylation of an aniline derivative. rsc.org This reaction can be challenging due to the reduced nucleophilicity of the aniline nitrogen. researchgate.net Researchers often employ coupling agents or convert the carboxylic acid (hexanoic acid in this case) to a more reactive form, such as an acyl chloride (e.g., hexanoyl chloride), to facilitate the formation of the amide bond. researchgate.netlookchem.com The formation of an amide from an aniline is a common strategic step in multi-step syntheses to modify the aniline's reactivity or to install a desired structural component.

Significance as a Scaffold in Chemical Biology and Medicinal Chemistry

In medicinal chemistry, a "molecular scaffold" refers to a core structure that serves as a template for designing new drug candidates. dntb.gov.ua By systematically modifying the functional groups attached to the scaffold, chemists can explore a compound's structure-activity relationship (SAR) to optimize its biological activity and pharmacokinetic properties. nih.govacs.org The amide functional group itself is considered a significant pharmacophore (a part of a molecular structure that is responsible for a particular biological or pharmacological interaction) in the design of novel therapeutics. researchgate.net

N-(4-Aminophenyl)hexanamide serves as a valuable scaffold due to its distinct structural features:

An aromatic ring that can interact with biological targets and serve as an anchor point.

A free amino group that can be readily functionalized to introduce new moieties or to act as a hydrogen bond donor.

A flexible hexanamide (B146200) chain that can be varied in length to optimally position other functional groups within a target's binding site.

Research has demonstrated the utility of this scaffold in the development of inhibitors for enzymes implicated in disease. For instance, N-(4-Aminophenyl)hexanamide was synthesized as a key intermediate in the creation of a series of hydroxamic acid derivatives designed to inhibit histone deacetylase 1 (HDAC1). HDACs are a class of enzymes that play a crucial role in gene regulation and are a validated target in cancer therapy. The synthesis involved using the primary amino group of the N-(4-Aminophenyl)hexanamide scaffold as a point of attachment for further chemical elaboration.

Furthermore, structurally related compounds, such as N-hydroxyl hexanamide derivatives bearing a 4-aminophenyl group, have been synthesized and evaluated for their cytotoxic effects on human colon cancer cells, underscoring the therapeutic potential of this chemical framework.

Data Tables

Table 1: Chemical Properties of N-(4-Aminophenyl)hexanamide

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O |

| ¹H NMR (400 MHz, Chloroform-d) δ | 7.78 (s, 1H), 7.26 – 7.21 (m, 2H), 6.58 – 6.53 (m, 2H), 3.57 (s, 2H), 2.31 – 2.19 (m, 2H), 1.75 – 1.59 (m, 2H), 1.36 – 1.26 (m, 4H), 0.90 – 0.84 (m, 3H) |

¹H NMR data sourced from supplemental material of a study on HDAC1 and CDK4 inhibitors.

Table 2: Research Applications of the (4-Aminophenyl)hexanamide Scaffold

| Derivative Class | Research Focus |

| Hydroxamic Acid Derivatives | Inhibition of Histone Deacetylase 1 (HDAC1) for potential anticancer applications. |

| N-hydroxyl Hexanamide Derivatives | Evaluation of cytotoxic activity against human colon cancer cells. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKYWZIKOVHZFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Aminophenyl Hexanamide and Its Structural Analogs

Classical Organic Synthesis Approaches

Traditional methods for synthesizing N-(4-Aminophenyl)hexanamide and related structures are well-documented and widely employed due to their reliability and accessibility. These strategies include direct amide bond formation and the transformation of precursor functional groups.

Amide Bond Formation Strategies

The creation of the amide linkage between a hexanoyl moiety and an aniline (B41778) derivative is a cornerstone of these syntheses.

A prevalent and efficient method for forming the amide bond is the reaction of an acyl chloride with a substituted aniline, a reaction often referred to as the Schotten-Baumann reaction. fishersci.it In the case of N-(4-Aminophenyl)hexanamide, this involves the reaction of hexanoyl chloride with p-phenylenediamine. This reaction is typically performed in an aprotic solvent in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.itpearson.com The high reactivity of acyl chlorides towards nucleophiles like amines makes this a rapid and often high-yielding reaction at room temperature. fishersci.itpearson.com

The synthesis of the requisite acyl chloride, hexanoyl chloride, can be achieved by treating hexanoic acid with reagents like thionyl chloride or oxalyl chloride. fishersci.itorgsyn.orgresearchgate.netorganic-chemistry.org For instance, heating a carboxylic acid with thionyl chloride, often to reflux, is a common procedure to generate the corresponding acyl chloride. orgsyn.orgresearchgate.net The progress of the subsequent amidation can be monitored using techniques like thin-layer chromatography (TLC). prepchem.com

A representative reaction is as follows: Hexanoyl chloride + p-Phenylenediamine → N-(4-Aminophenyl)hexanamide + HCl

It is crucial to control the stoichiometry of the reactants, especially when using a diamine like p-phenylenediamine, to favor mono-acylation and minimize the formation of the di-acylated product.

Carbodiimides are another class of reagents widely used to facilitate the coupling of carboxylic acids and amines to form amides. uni-kiel.depeptide.com These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Common carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). thermofisher.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then react with the amine to form the desired amide. peptide.com To improve reaction efficiency and suppress side reactions, such as the formation of N-acylurea, additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. peptide.comthermofisher.comnih.gov These additives react with the O-acylisourea to form an activated ester, which is more stable and still sufficiently reactive towards the amine. peptide.comthermofisher.com

A typical procedure involves stirring the carboxylic acid (hexanoic acid), the amine (p-phenylenediamine), EDCI, and HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.govsbq.org.br The use of a base like N,N-diisopropylethylamine (DIPEA) is also common in these reactions. nih.gov

| Coupling Agent | Additive | Key Features |

| EDCI (EDAC) | HOBt, NHS | Water-soluble, facilitates easy workup. peptide.comthermofisher.com |

| DCC | HOBt, NHS | Not water-soluble, primarily used in organic synthesis. thermofisher.com Byproduct (DCU) is often insoluble and can be removed by filtration. uni-kiel.de |

| CDI | None required | Acts as a carboxyl-activating agent for direct amine conjugation. thermofisher.com |

Reductive Amination Protocols for Aromatic Amines

Reductive amination is a versatile method for synthesizing amines by converting a carbonyl group to an amine via an imine intermediate. wikipedia.org This process can be used to synthesize primary, secondary, or tertiary amines. libretexts.orglibretexts.org The reaction involves the initial formation of an imine from a ketone or aldehyde and an amine, followed by the reduction of the imine to the corresponding amine. libretexts.org

While not a direct method for the synthesis of the amide N-(4-Aminophenyl)hexanamide itself, reductive amination is a key strategy for preparing the aromatic amine precursors. For instance, an appropriately substituted nitroaromatic aldehyde or ketone could be reductively aminated to produce a precursor that is then acylated.

Common reducing agents used in reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. libretexts.orgorganic-chemistry.org Reductive amination is considered a green chemistry method as it can often be performed in one-pot reactions under mild conditions. wikipedia.org

Reduction of Nitro Group Precursors (e.g., Palladium-Catalyzed Hydrogenation)

A common and effective strategy for introducing an amino group onto an aromatic ring involves the reduction of a nitro group precursor. libretexts.orglibretexts.org This two-step sequence involves the initial synthesis of N-(4-nitrophenyl)hexanamide, followed by the reduction of the nitro group to yield N-(4-Aminophenyl)hexanamide.

The synthesis of the nitro-substituted amide can be achieved by reacting hexanoyl chloride with 4-nitroaniline (B120555). prepchem.com Subsequently, the nitro group is reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a frequently employed method for this transformation. commonorganicchemistry.comniscpr.res.in This reaction is typically carried out under a hydrogen atmosphere. google.comgoogle.com Other reducing systems like iron, zinc, or tin in acidic media can also be used. libretexts.org Tin(II) chloride (SnCl₂) is noted for its mildness and is often used when other reducible functional groups are present in the molecule. libretexts.org

A patent describes the synthesis of 6-(4'-aminophenyl)-N-hydroxyl hexanamide (B146200), which involves the reduction of a nitro-substituted precursor, 6-(4'-nitrophenyl)-methyl caproate, using 10% palladium on carbon under a hydrogen atmosphere. google.com Another approach uses formic acid as a hydrogen transfer agent in the presence of Pd/C for the selective reduction of aromatic nitro compounds. niscpr.res.in

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of N-(4-Aminophenyl)hexanamide and its analogs, often providing advantages in terms of efficiency, selectivity, and environmental impact.

Techniques such as flow chemistry are gaining prominence. Flow chemistry offers improved safety due to smaller reaction volumes and enhanced control over reaction parameters, leading to increased efficiency. numberanalytics.com

Organocatalysis, which utilizes small organic molecules as catalysts, provides an alternative to metal-based catalysts. numberanalytics.com These catalysts can afford high yields and selectivities under mild reaction conditions. numberanalytics.com For instance, in the context of reductive amination, various organocatalysts have been explored. organic-chemistry.org

Microwave-assisted synthesis is another advanced technique that can accelerate reaction rates. A supplementary information document describes a microwave-assisted Ullmann-type reaction to synthesize arylamines, which could then be acylated. sbq.org.br

Furthermore, the development of novel catalytic systems continues to advance the field. For example, iron-catalyzed reductive amination has been reported as a sustainable method for primary amine synthesis. d-nb.info

Microwave-Assisted Synthesis of N-(4-Aminophenyl) Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction times and often improving product yields compared to conventional heating methods. This approach is particularly effective for the synthesis of N-aryl amides, including derivatives of N-(4-aminophenyl)hexanamide.

The use of microwave irradiation can significantly shorten reaction times for the synthesis of N-aryl substituted compounds. For instance, in the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, microwave heating reduced the reaction time from 12 hours to just 20 minutes. mdpi.com This efficiency is also observed in the synthesis of various pyrrole (B145914) derivatives. scholarsresearchlibrary.com The synthesis of 2-(4-aminophenyl) benzimidazole, a structurally related compound, was optimized under microwave irradiation (80 W for 10 minutes), resulting in a high yield of 89.5%. researchgate.net This method offers a mild, efficient, and environmentally friendlier alternative to classical synthetic protocols. mdpi.comfrontiersin.org

| Derivative | Reaction Time (Microwave) | Reaction Time (Classical) | Yield (Microwave) | Reference |

| N-arylheterocyclic substituted-4-aminoquinazolines | 20 min | 12 h | Higher | mdpi.com |

| 2-(4-aminophenyl) benzimidazole | 10 min | Not specified | 89.5% | researchgate.net |

| 2-Amino-4, 5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles | 25 min | Not specified | 63-82% | scholarsresearchlibrary.com |

Multi-Step Synthesis Pathways for Hexanamide Scaffolds

The construction of complex molecules containing a hexanamide scaffold often requires a multi-step synthetic approach. This allows for the sequential introduction of different functional groups and the building of the desired molecular architecture. These pathways typically involve amide bond formation as a key step.

A general strategy for creating hexanamide scaffolds is the acylation of an amine with hexanoyl chloride. This reaction is commonly performed in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The choice of solvent is also critical, with halogenated hydrocarbons such as 1,2-dichloroethane (B1671644) being frequently used. For more complex structures, coupling agents like EDC/HOBt can be employed to facilitate the amide bond formation between a carboxylic acid and an amine. Purification of the final product is often achieved through column chromatography. vulcanchem.com

Precursor Synthesis and Intermediate Functionalization

Preparation of Hexanoic Acid and its Esters

Hexanoic acid and its esters, such as ethyl hexanoate, are fundamental precursors for the hexanamide moiety. Hexanoic acid is a naturally occurring fatty acid found in various animal fats and oils. atamankimya.comatamanchemicals.com It can be prepared by the fractionation of volatile fatty acids from sources like coconut oil. atamankimya.comatamanchemicals.com One synthetic laboratory method involves the reaction of diethylmalonate with sodium ethoxide followed by n-butylbromide, and subsequent hydrolysis and decarboxylation. quora.com

Hexanoic acid is primarily used to manufacture its esters, which serve as artificial flavors. atamankimya.comatamanchemicals.com Ethyl hexanoate, for example, is formed by the formal condensation of hexanoic acid with ethanol. nih.gov Another synthetic route to a hexanoic acid derivative, 5-oxohexanoic acid, involves the Michael addition of acetone (B3395972) to acrylic acid. google.com

| Compound | Source/Method | Application | Reference |

| Hexanoic Acid | Fractionation of coconut oil fatty acids | Precursor for esters (artificial flavors), hexyl derivatives | atamankimya.comatamanchemicals.com |

| Hexanoic Acid | From diethylmalonate and n-butylbromide | Laboratory synthesis | quora.com |

| Ethyl Hexanoate | Condensation of hexanoic acid and ethanol | Flavoring agent | nih.gov |

| 5-Oxohexanoic Acid | Reaction of acetone and acrylic acid | Chemical intermediate | google.com |

Synthesis of N-(4-Nitrophenyl) Derivatives as Intermediates

A common and effective strategy for the synthesis of N-(4-aminophenyl) amides involves the use of N-(4-nitrophenyl) derivatives as key intermediates. This pathway involves the initial formation of an amide bond with 4-nitroaniline, followed by the reduction of the nitro group to an amino group.

The synthesis of N-(4-nitrophenyl)hexanamide can be achieved by reacting 4-nitroaniline with hexanoyl chloride. wjpsonline.com For instance, the synthesis of N-(4-Nitrophenyl)-4-oxo-N-(phenylmethyl)hexanamide involves reacting 4-nitro-N-(phenylmethyl)benzenamine with 4-oxohexanoyl chloride in the presence of pyridine. prepchem.com The subsequent reduction of the nitro group is a critical step. This transformation can be carried out using various reducing agents, with a common method being catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol. google.com This two-step process, nitration followed by reduction, is a widely used method for introducing a primary aromatic amine group. The synthesis of N-(4-nitrophenyl) derivatives can also be achieved through methods like the addition of 4-nitrobenzenesulfenyl chloride to N-propargylic β-enaminones. metu.edu.tr

| Intermediate | Precursors | Key Reaction | Product | Reference |

| N-(4-Nitrophenyl)pentanamide | p-Nitroaniline, 5-chloropentanoyl chloride | Acylation | 1-(4-Aminophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one (Apixaban intermediate) | wjpsonline.com |

| N-(4-Nitrophenyl)-4-oxo-N-(phenylmethyl)hexanamide | 4-Nitro-N-(phenylmethyl)benzenamine, 4-oxohexanoyl chloride | Acylation | N-(4-Aminophenyl) derivative (after reduction) | prepchem.com |

| 6-(4'-Nitrophenyl)-methyl caproate | Not specified | Catalytic Hydrogenation (Pd/C) | 6-(4'-Aminophenyl)-methyl caproate | google.com |

Chemical Reactivity and Derivatization Strategies of N 4 Aminophenyl Hexanamide

Reactivity of the Amide Functional Group

The amide group in N-(4-Aminophenyl)hexanamide is a stable, resonance-stabilized functional group. Its reactivity is centered on the carbonyl carbon, the nitrogen atom, and the adjacent N-H proton.

Reactions with Dehydrating Agents (e.g., Nitrile Formation)

The conversion of amides to nitriles via dehydration is a well-established transformation in organic synthesis. This reaction, however, is characteristic of primary amides (R-CONH₂). It typically requires strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or titanium tetrachloride (TiCl₄). masterorganicchemistry.comresearchgate.netrsc.org

N-(4-Aminophenyl)hexanamide is a secondary amide, with the nitrogen atom bonded to both the hexanoyl group and the phenyl ring. Consequently, it lacks the two hydrogen atoms on the amide nitrogen that are necessary for the elimination of water to form a nitrile. Therefore, direct dehydration of the secondary amide group in N-(4-Aminophenyl)hexanamide to form a nitrile is not a feasible reaction pathway.

Acid-Base Properties and Protic Behavior

The acid-base properties of the amide group are subtle and play a crucial role in its chemical behavior.

Basicity : The nitrogen atom of an amide is significantly less basic than that of an amine. libretexts.org This is due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group through resonance. libretexts.orglibretexts.org This resonance stabilization makes the lone pair less available to accept a proton. In the presence of a strong acid, protonation occurs preferentially on the carbonyl oxygen rather than the nitrogen, as this preserves the resonance stabilization of the amide bond. libretexts.org

Acidity : Amides possessing an N-H bond, such as N-(4-Aminophenyl)hexanamide, are weakly acidic. libretexts.org The pKa value for the N-H proton of a typical secondary amide is around 17-18, making it a very weak acid, comparable to water. libretexts.org However, it is considerably more acidic than ammonia, indicating a degree of stabilization in the corresponding amide anion (amidate). libretexts.org This acidity allows for deprotonation by very strong bases to form the conjugate base.

The dual nature of the amide group, being neither strongly basic nor strongly acidic, renders it relatively neutral under most physiological conditions.

Transformations of the Aromatic Amino Moiety

The primary aromatic amino group (-NH₂) is a versatile functional handle that serves as the primary site for derivatization of N-(4-Aminophenyl)hexanamide. Its reactivity is characteristic of anilines, where the nitrogen's lone pair is nucleophilic and can participate in a variety of chemical transformations.

Oxidation Pathways of the Aniline (B41778) Group

The aniline moiety is susceptible to oxidation, and the resulting products are highly dependent on the choice of oxidizing agent and reaction conditions. openaccessjournals.com The electrochemical oxidation of aniline derivatives proceeds through an initial one-electron transfer to form a radical cation. mdpi.comnih.gov

Common oxidation pathways can lead to a variety of products:

Nitroso and Nitro Compounds : Strong oxidizing agents can convert the amino group to a nitroso (-NO) and subsequently a nitro (-NO₂) group. openaccessjournals.com

Coupling Products : Milder oxidation can lead to the formation of dimeric products such as azoxybenzene, azobenzene, and hydrazobenzene derivatives through N-N bond formation. mdpi.com

Quinones : Under certain oxidative conditions, particularly in acidic media, aniline and its derivatives can be oxidized to form benzoquinones. openaccessjournals.comresearchgate.net

The specific pathway for N-(4-Aminophenyl)hexanamide would be influenced by the electron-donating nature of the amide substituent on the phenyl ring.

Acylation and Sulfonamidation Reactions

The nucleophilic nitrogen of the aromatic amino group readily reacts with acylating and sulfonylating agents. These reactions are fundamental for synthesizing more complex amide and sulfonamide derivatives.

Acylation : This reaction involves treating N-(4-Aminophenyl)hexanamide with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This results in the formation of a new amide bond, yielding a diamide derivative. N-acetylation is a widely used version of this reaction. nih.gov

Sulfonamidation : Similarly, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base affords a sulfonamide. This introduces a sulfonyl group, which can significantly alter the chemical and biological properties of the parent molecule.

| Reaction Type | Reagent Class | Example Reagent | Product Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | Diamide |

| Acid Anhydride | Acetic anhydride | Diamide | |

| Sulfonamidation | Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide |

Formation of Urea and Thiosemicarbazide Derivatives

The primary amino group can be converted into urea and related structures, which are important pharmacophores in medicinal chemistry.

Urea Formation : The most direct method for synthesizing urea derivatives from an amine is through reaction with an isocyanate (R-N=C=O). researchgate.netnih.gov The amine nitrogen of N-(4-Aminophenyl)hexanamide acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a substituted urea. This reaction is typically efficient and proceeds under mild conditions. google.com

Thiosemicarbazide Derivatives : The synthesis of a thiosemicarbazide derivative from an aniline is a multi-step process. A more direct and common transformation is the formation of a thiourea derivative. This is achieved by reacting the primary amino group with an isothiocyanate (R-N=C=S). organic-chemistry.org The mechanism is analogous to urea formation, with the amine attacking the central carbon of the isothiocyanate. Thiosemicarbazides themselves are often synthesized through the condensation of a hydrazine derivative with an isothiocyanate or by reacting a thiosemicarbazide with an aldehyde or ketone. nih.govmdpi.comnih.gov

| Starting Material | Reagent | Product Derivative |

| N-(4-Aminophenyl)hexanamide | Isocyanate (R-NCO) | N,N'-Disubstituted Urea |

| N-(4-Aminophenyl)hexanamide | Isothiocyanate (R-NCS) | N,N'-Disubstituted Thiourea |

Modifications of the Alkyl Chain

The hexanamide (B146200) alkyl chain of N-(4-Aminophenyl)hexanamide presents another avenue for derivatization, allowing for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and steric bulk. Modifications to the alkyl chain can also be used to introduce new functionalities for further conjugation or to modulate biological activity.

Strategies for Alkyl Chain Functionalization:

While direct functionalization of an unactivated alkyl chain can be challenging, several synthetic strategies can be employed to introduce modifications. A common approach involves starting with a functionalized precursor to hexanoic acid before its coupling with 4-aminoaniline.

Terminal Functionalization: The terminal methyl group of the hexyl chain is a target for introducing functionality. While direct C-H activation of the terminal methyl group is an area of active research, a more classical and predictable approach involves using a starting material that already contains a functional group at the terminus of a six-carbon chain. For example, 6-bromohexanoic acid or 6-hydroxyhexanoic acid can be used in the initial amide synthesis. The terminal bromide can then be subjected to nucleophilic substitution with a variety of nucleophiles (e.g., azide, cyanide, thiols) to introduce diverse functionalities. The terminal hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions.

Introduction of Unsaturation: Double or triple bonds can be incorporated into the alkyl chain by starting with unsaturated fatty acid analogs, such as hexenoic or hexynoic acids. These unsaturated bonds can serve as handles for further chemical modifications, such as hydrogenation, halogenation, or participation in cycloaddition reactions.

Chain Branching and Cyclization: Branched alkyl chains can be introduced by using substituted hexanoic acid derivatives (e.g., methylhexanoic acid isomers). This can influence the molecule's conformation and interaction with biological targets. Furthermore, cyclic structures can be incorporated into the chain, for instance, by using cyclohexanecarboxylic acid derivatives, which can impart conformational rigidity.

Interactive Data Table: Potential Alkyl Chain Modifications and Their Synthetic Precursors

| Desired Modification | Potential Synthetic Precursor for Amide Synthesis | Resulting Functional Group | Potential for Further Derivatization |

| Terminal Hydroxyl | 6-Hydroxyhexanoic acid | -OH | Oxidation, esterification, etherification |

| Terminal Amine | 6-(Boc-amino)hexanoic acid | -NH-Boc -> -NH2 | Acylation, alkylation, conjugation |

| Terminal Carboxyl | Adipic acid monomethyl ester | -COOCH3 -> -COOH | Amide coupling, esterification |

| Internal Alkyne | Hex-5-ynoic acid | -C≡CH | Click chemistry, hydration, reduction |

| Phenyl Group | 6-Phenylhexanoic acid | -C6H5 | Aromatic substitution reactions |

These modifications of the alkyl chain significantly expand the chemical space accessible from the N-(4-Aminophenyl)hexanamide scaffold, enabling the development of derivatives with tailored properties for specific applications.

Advanced Spectroscopic and Chromatographic Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of N-(4-Aminophenyl)hexanamide, providing insights into its constituent atoms, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule in solution. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For N-(4-Aminophenyl)hexanamide, ¹H NMR analysis in a deuterated solvent like chloroform-d (B32938) (CDCl₃) reveals distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the aminophenyl ring typically appear as multiplets in the downfield region (δ 7.21-7.26 and 6.53-6.58 ppm), a result of their distinct electronic environments and coupling with neighboring protons. The amide proton (N-H) often presents as a singlet around δ 7.78 ppm. The protons of the hexanamide (B146200) aliphatic chain are observed further upfield. The methylene (B1212753) group adjacent to the carbonyl (C=O) typically resonates around δ 2.19-2.31 ppm, while the other methylene groups and the terminal methyl group appear at progressively higher fields (δ 0.84-1.75 ppm).

While specific, publicly available research data for the ¹³C NMR of N-(4-Aminophenyl)hexanamide is limited, theoretical analysis suggests characteristic peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain.

Table 1: Representative ¹H NMR Spectroscopic Data for N-(4-Aminophenyl)hexanamide in CDCl₃

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.78 | s | 1H, -NH-C=O |

| 7.21 - 7.26 | m | 2H, Aromatic C-H |

| 6.53 - 6.58 | m | 2H, Aromatic C-H |

| 3.57 | s | 2H, -NH₂ |

| 2.19 - 2.31 | m | 2H, -C(=O)-CH₂- |

| 1.59 - 1.75 | m | 2H, -C(=O)-CH₂-CH₂- |

| 1.26 - 1.36 | m | 4H, -(CH₂)₂-CH₃ |

| 0.84 - 0.90 | m | 3H, -CH₃ |

Note: Data is based on representative findings and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of N-(4-Aminophenyl)hexanamide, characteristic absorption bands confirm its structure. The N-H stretches from the primary amine (-NH₂) and the secondary amide (-NH-) groups are typically observed in the region of 3200-3400 cm⁻¹. A strong absorption peak corresponding to the carbonyl (C=O) stretch of the amide group is a key diagnostic feature, usually appearing around 1650-1680 cm⁻¹. Other significant peaks include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-N stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like N-(4-Aminophenyl)hexanamide exhibit characteristic absorption maxima (λ_max) in the UV-Vis region due to π-π* transitions within the benzene (B151609) ring. The presence of the amino and amide groups as auxochromes influences the position and intensity of these absorptions. Detailed research-level data specifying the λ_max for this particular compound is not widely published.

Mass Spectrometric Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For N-(4-Aminophenyl)hexanamide (C₁₂H₁₈N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its composition. Typically, analysis is performed using a soft ionization technique like electrospray ionization (ESI), often observing the protonated molecule [M+H]⁺.

Table 2: Calculated Molecular Mass for HRMS Analysis

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for verifying the purity of N-(4-Aminophenyl)hexanamide and for studying its behavior in complex mixtures. In an LC-MS analysis, the compound would be separated on a chromatographic column and subsequently ionized and detected by the mass spectrometer. This allows for the confirmation of its molecular weight and can provide structural data through fragmentation analysis in tandem MS (MS/MS) experiments. While LC-MS is a standard method for the analysis of such compounds, specific retention times and fragmentation patterns are dependent on the experimental conditions (e.g., column type, mobile phase, ionization mode) and are not broadly documented in available research.

Chromatographic Separation Methods

Chromatographic techniques are indispensable in modern chemical research for the separation, identification, and quantification of compounds within a mixture. For N-(4-Aminophenyl)hexanamide, these methods are crucial for verifying its purity after synthesis and for detailed analytical studies. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized chemical compounds. In the analysis of N-(4-Aminophenyl)hexanamide, HPLC is utilized to ensure the absence of starting materials, by-products, or other impurities. The purity of N-(4-Aminophenyl)hexanamide has been successfully verified using this method, with research findings indicating a high degree of purity.

In one study, the synthesized N-(4-Aminophenyl)hexanamide was subjected to HPLC analysis, which confirmed the compound's purity to be 100%. nsf.gov This level of purity is essential for the reliability of subsequent biological or chemical studies involving the compound. The determination of purity is typically achieved by integrating the area of the peak corresponding to N-(4-Aminophenyl)hexanamide and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak is indicative of a pure compound.

Table 1: HPLC Purity Assessment of N-(4-Aminophenyl)hexanamide

| Compound Name | Purity | Analytical Method |

| N-(4-Aminophenyl)hexanamide | 100% | HPLC |

This table summarizes the reported purity of N-(4-Aminophenyl)hexanamide as determined by HPLC.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It is often considered a hybrid of gas and liquid chromatography and is particularly useful for the separation of chiral compounds and for analyses requiring high throughput. The performance of SFC, especially when coupled with mass spectrometry (SFC-MS), can be significantly enhanced through chemical derivatization.

For a compound like N-(4-Aminophenyl)hexanamide, which possesses a primary aromatic amine group, derivatization can improve its chromatographic behavior and detection sensitivity. While specific studies detailing the derivatization of N-(4-Aminophenyl)hexanamide for SFC analysis are not prevalent, the general principles of amine derivatization are well-established in chromatography. The primary amine group is a reactive site that can be targeted by various derivatizing agents to form a more readily detectable or separable derivative.

Potential derivatization strategies for the primary amine in N-(4-Aminophenyl)hexanamide could involve reactions with reagents that introduce a fluorescent or easily ionizable tag. For instance, reagents like dansyl chloride or fluorescent isothiocyanates are commonly used to label primary amines, thereby enhancing their detection by fluorescence or mass spectrometry detectors. Such derivatization would be expected to increase the sensitivity of the SFC method, allowing for the detection and quantification of N-(4-Aminophenyl)hexanamide at very low concentrations.

It is important to note that while a related compound, N-(4-aminophenyl)piperidine, has been used as a derivatization agent to improve the detection of other molecules like organic acids in SFC-MS, this does not describe the analysis of N-(4-Aminophenyl)hexanamide itself. rowan.eduresearchgate.net The application of derivatization to enhance the SFC analysis of N-(4-Aminophenyl)hexanamide remains a potential area for further research.

Table 2: Potential Derivatization Reagents for Primary Amines in Chromatography

| Reagent Class | Example Reagent | Purpose of Derivatization |

| Dansylating Agents | Dansyl Chloride | Enhance fluorescence detection |

| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Introduce a fluorescent tag |

| Acylating Agents | Acetic Anhydride | Improve chromatographic peak shape |

This table lists common classes of derivatizing reagents that could potentially be used for the primary amine group in N-(4-Aminophenyl)hexanamide to enhance chromatographic analysis.

Computational and Theoretical Chemistry Studies of N 4 Aminophenyl Hexanamide

Quantum Chemical Investigations

Theoretical studies employing quantum chemical methods are crucial for understanding the electronic structure and reactivity of a molecule. These investigations provide insights at the atomic level that are often complementary to experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemicalbook.comresearchgate.net Applications of DFT would typically involve optimizing the molecular geometry of N-(4-Aminophenyl)hexanamide to find its most stable conformation. Further calculations could elucidate properties such as vibrational frequencies, reaction energies, and thermochemical data. chemicalbook.com However, specific studies applying DFT to N-(4-Aminophenyl)hexanamide are not available in the searched literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net The energy and spatial distribution of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.egresearchgate.net The energy gap between the HOMO and LUMO provides information about the molecule's excitability and polarizability. researchgate.net A specific analysis of the HOMO-LUMO characteristics for N-(4-Aminophenyl)hexanamide has not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. An MEP map for N-(4-Aminophenyl)hexanamide would identify the reactive sites, such as the lone pairs on the oxygen and nitrogen atoms, but a specific published map could not be located.

Wavefunction-Based Studies (e.g., NBO, NPA, ELF, LOL, RDG)

Advanced wavefunction-based analyses provide deeper insights into chemical bonding and non-covalent interactions. Natural Bond Orbital (NBO) analysis, for example, is used to study charge transfer and hyperconjugative interactions within a molecule. Other methods like Natural Population Analysis (NPA), the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG) analysis help to characterize electron density, bonding patterns, and weak interactions. No studies employing these specific techniques for N-(4-Aminophenyl)hexanamide were found.

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Docking is a specific method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking simulations are frequently used in drug discovery to understand how a ligand, such as N-(4-Aminophenyl)hexanamide, might interact with a biological target, typically a protein. These simulations can predict the binding pose and affinity of the ligand within the protein's active site. The analysis would focus on identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex. While the principles of such analyses are well-documented, specific docking studies involving N-(4-Aminophenyl)hexanamide and a protein target were not found in the conducted search.

Prediction of Binding Affinities to Macromolecular Targets

The N-(4-Aminophenyl)hexanamide molecule possesses key structural features that are likely to govern its binding to macromolecular targets. These include a hexanamide (B146200) chain that can participate in hydrophobic interactions and a 4-aminophenyl group that can engage in hydrogen bonding and pi-stacking interactions. The amino group (-NH2) and the amide group (-NH-C=O) are potential hydrogen bond donors and acceptors, respectively. The phenyl ring provides a planar surface for aromatic interactions.

The likelihood of N-(4-Aminophenyl)hexanamide binding to a specific protein target and the strength of that interaction (binding affinity) would be highly dependent on the topology and amino acid composition of the protein's binding pocket. A binding site rich in hydrophobic residues would likely favor interactions with the hexyl chain, while polar residues would be crucial for hydrogen bonding with the amino and amide groups. Aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket could engage in favorable pi-stacking interactions with the phenyl ring of the compound.

It is important to note that without experimental data or specific molecular docking simulations, any discussion of binding affinities remains speculative. The actual binding free energy would be influenced by a multitude of factors including solvation effects and conformational changes in both the ligand and the protein upon binding.

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico tools play a pivotal role in modern drug discovery by providing early-stage assessment of a compound's pharmacokinetic properties and its potential to be developed into an orally bioavailable drug. These predictions are crucial for prioritizing candidates for further experimental investigation.

ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Computational models allow for the prediction of the ADME properties of N-(4-Aminophenyl)hexanamide, offering a glimpse into its likely behavior within a biological system. These predictions are generated using algorithms trained on large datasets of experimentally determined properties.

| Property | Predicted Value/Classification | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the blood-brain barrier to a significant extent. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells by the P-gp efflux transporter. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the metabolic activity of the CYP3A4 enzyme. |

| Excretion | ||

| Renal OCT2 Substrate | No | Unlikely to be a substrate for the renal organic cation transporter 2. |

Note: These are predicted values from computational models and have not been experimentally verified.

Lipinski's Rule of Five Compliance Assessment

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule states that a compound is more likely to be orally bioavailable if it adheres to at least four of the following five criteria:

Molecular weight less than 500 Daltons

Log P (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

Molar refractivity between 40 and 130

N-(4-Aminophenyl)hexanamide's compliance with these rules has been assessed using computational tools.

| Lipinski's Rule Parameter | Value for N-(4-Aminophenyl)hexanamide | Compliance |

| Molecular Weight | 206.28 g/mol | Yes (< 500) |

| Log P (Consensus) | 2.65 | Yes (≤ 5) |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Molar Refractivity | 62.43 cm³ | Yes (40-130) |

Based on this in silico analysis, N-(4-Aminophenyl)hexanamide adheres to all of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with good oral bioavailability.

Mechanistic Biological Investigations and Target Elucidation Non Clinical

Enzyme Inhibition Profiling

Histone Deacetylase (HDAC) Inhibition Mechanisms (e.g., HDAC1, HDAC6)

While direct inhibitory data for N-(4-Aminophenyl)hexanamide on specific histone deacetylase (HDAC) isoforms is not extensively documented in publicly available research, the broader class of N-(2-aminophenyl)benzamide derivatives has been a subject of investigation as HDAC inhibitors. google.com These compounds are known to interact with the zinc-dependent active site of HDAC enzymes, which are crucial regulators of gene expression through the removal of acetyl groups from histone and non-histone proteins. wikipedia.orgmdpi.commdpi.com

Research into structurally related compounds provides insights into potential mechanisms. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has demonstrated a class I selective inhibitory profile, with specific activity against HDAC1, HDAC2, and HDAC3. nih.gov The inhibitory concentrations for this related compound are detailed in the table below.

| Enzyme | IC₅₀ (nM) |

|---|---|

| HDAC1 | 95.2 |

| HDAC2 | 260.7 |

| HDAC3 | 255.7 |

Furthermore, studies on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have identified these molecules as potent and selective inhibitors of HDAC6. nih.gov The selectivity is thought to be influenced by the structure of the linker region of the inhibitor, which accesses a wider channel in the HDAC6 enzyme compared to other HDAC subtypes. nih.gov

Kinase Inhibition Studies (e.g., IGF1R, VEGFR-2)

Currently, there is a lack of specific data from non-clinical studies detailing the inhibitory effects of N-(4-Aminophenyl)hexanamide on kinase activity, including Insulin-like Growth Factor 1 Receptor (IGF1R) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Dihydropteroate Synthetase Inhibition in Related Sulfonamides

Direct research on the inhibition of dihydropteroate synthetase by N-(4-Aminophenyl)hexanamide is not available. However, the structurally related class of sulfonamide compounds are well-established inhibitors of this enzyme, which is critical for folate synthesis in various microorganisms. This inhibition is a key mechanism of action for sulfonamide antimicrobial agents.

Tubulin Polymerization Inhibition

There is no direct scientific evidence to suggest that N-(4-Aminophenyl)hexanamide inhibits tubulin polymerization. Tubulin inhibitors are a class of molecules that interfere with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division and structure. ias.ac.in

Receptor Modulation Studies

Cannabinoid Receptor Type 2 (CB2) Inverse Agonism

At present, there are no available non-clinical studies that have investigated or demonstrated the inverse agonist activity of N-(4-Aminophenyl)hexanamide at the Cannabinoid Receptor Type 2 (CB2). Inverse agonists are ligands that bind to the same receptor as an agonist but elicit an opposite pharmacological response.

GABA Receptor Interactions

γ-Aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgnih.gov These receptors are pentameric ligand-gated ion channels and are major targets for a variety of therapeutic agents. wikipedia.org The specific subunits of the GABAA receptor, such as delta (δ) and alpha-1 (α1), determine its pharmacological properties. imrpress.comnih.govwikipedia.org The δ subunit is typically found in extrasynaptic receptors that mediate tonic inhibition, a persistent inhibitory current that regulates neuronal excitability. nih.govimrpress.comnih.gov Receptors containing the α1 subunit are widely distributed in the brain and are involved in sedative and anticonvulsant effects. nih.govpatsnap.com

Currently, there is a lack of specific published research detailing the direct interaction of N-(4-Aminophenyl)hexanamide with GABAA receptor subunits, including the GABA(A) delta and GABA(A) alpha-1 isoforms.

Aryl Hydrocarbon Receptor (AhR) Binding and Activation (in related prodrugs)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and cellular homeostasis. nih.gov Activation of AhR by various ligands can lead to a range of biological effects, making it a target for therapeutic intervention in inflammatory diseases. nih.govmdpi.com Some compounds are designed as prodrugs that are metabolized in the body to release an active AhR agonist. probechem.com

There is no direct evidence in the reviewed literature to suggest that N-(4-Aminophenyl)hexanamide functions as a prodrug for an Aryl Hydrocarbon Receptor agonist.

Cell-Based Phenotypic Assays (In Vitro)

In vitro cell-based assays are fundamental in determining the potential therapeutic effects of a compound. These assays can reveal effects on cell behavior such as movement, proliferation, and survival.

Inhibition of Cell Migration and Colony Formation

The ability to inhibit cell migration and the formation of cell colonies is a key indicator of potential anti-cancer activity. While various compounds have been shown to inhibit these processes in cancer cell lines, nih.govnih.govmdpi.commdpi.com specific data on the effect of N-(4-Aminophenyl)hexanamide on cell migration and colony formation is not available in the current scientific literature.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

Inducing cell cycle arrest is a common mechanism for anti-proliferative agents. The G2/M checkpoint is a critical control point in the cell cycle, and its arrest can prevent damaged cells from entering mitosis. mdpi.comresearchgate.netnih.gov A number of natural and synthetic compounds have been shown to induce G2/M phase arrest in cancer cells. mdpi.comnih.gov

However, there are no specific studies demonstrating that N-(4-Aminophenyl)hexanamide induces cell cycle arrest in the G2/M phase or any other phase of the cell cycle.

Elucidation of Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. Many chemotherapeutic agents exert their effect by inducing apoptosis in cancer cells. nih.govnih.gov The elucidation of the specific molecular pathways involved, such as the activation of caspases, is crucial for understanding a compound's mechanism of action. nih.gov

Research specifically elucidating the apoptosis induction pathways for N-(4-Aminophenyl)hexanamide has not been identified in the available literature.

Quorum Sensing Inhibition (QSI) in Bacterial Systems

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govmdpi.com The inhibition of QS is a promising strategy to combat bacterial infections without promoting antibiotic resistance. frontiersin.org Several N-acyl amide compounds have been investigated as potential quorum sensing inhibitors, particularly in opportunistic pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net These inhibitors can interfere with the signaling pathways that control the expression of virulence factors and the formation of biofilms. nih.govmdpi.comfrontiersin.orgnih.govmdpi.com

While structurally related molecules have demonstrated quorum sensing inhibition, there is a lack of specific published data on the quorum sensing inhibitory activity of N-(4-Aminophenyl)hexanamide in bacterial systems.

DNA Adduct Formation Investigations (in specific analogs)

Investigations into the formation of DNA adducts by analogs of N-(4-Aminophenyl)hexanamide have provided crucial insights into the potential genotoxic mechanisms of this class of compounds. While direct studies on N-(4-Aminophenyl)hexanamide are limited, research on structurally related aromatic amines and their derivatives has elucidated the pathways leading to the covalent binding of metabolites to DNA, a critical event in the initiation of carcinogenesis.

Aromatic amines, such as 4-aminobiphenyl (4-ABP), which shares the 4-aminophenyl moiety, are known to require metabolic activation to exert their genotoxic effects. This bioactivation process typically involves N-oxidation to form N-hydroxyarylamines, which can be further esterified to generate reactive N-acetoxyarylamines or other electrophilic intermediates. These reactive species can then form covalent adducts with nucleophilic sites on DNA bases.

The principal DNA adducts formed by many aromatic amines are with guanine and adenine residues. The most common site of adduction is the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl) adducts. nih.govnih.gov These bulky lesions can distort the DNA helix, interfering with normal cellular processes like DNA replication and transcription, and can lead to mutations if not repaired.

Studies on analogs such as N-acetoxy-2-acetylaminofluorene have demonstrated the formation of N-(guanin-8-yl)-2-aminofluorene as the major adduct, comprising over 80% of the total adducts in hematopoietic tissues. nih.gov This highlights the propensity of activated aromatic amines to target the C8 position of guanine.

The quantification of these DNA adducts is often performed using sensitive analytical techniques such as liquid chromatography-electrospray ionization mass spectrometry. nih.govnih.gov Such methods allow for the detection and quantification of adducts at very low levels, providing a measure of the genotoxic potential of the parent compound.

The table below summarizes key findings from investigations into DNA adduct formation by specific analogs of N-(4-Aminophenyl)hexanamide.

| Analog Compound | Major DNA Adduct Formed | Target Site on DNA | Analytical Method | Key Findings |

| 4-Aminobiphenyl (4-ABP) | N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-4-ABP) | C8 of Guanine | Liquid Chromatography-Electrospray Ionization Mass Spectrometry | Forms the principal dG-C8 adduct in human hepatocytes. nih.govnih.gov |

| N-acetoxy-2-acetylaminofluorene | N-(guanin-8-yl)-2-aminofluorene | C8 of Guanine | High-Performance Liquid Chromatography | This adduct constitutes over 80% of total DNA adducts in rat bone marrow and spleen. nih.gov |

| N-hydroxy-2-acetylaminofluorene | N-(guanin-8-yl)-2-aminofluorene | C8 of Guanine | High-Performance Liquid Chromatography | Produces a similar pattern of DNA adducts to N-acetoxy-2-acetylaminofluorene, although with lower efficiency. nih.gov |

These investigations into the DNA adduct formation of analogous compounds provide a foundational understanding of the potential mechanistic pathways of genotoxicity for N-(4-Aminophenyl)hexanamide. The consistent finding of C8-guanine adducts across different aromatic amine analogs suggests a common mechanism of action that may be relevant to N-(4-Aminophenyl)hexanamide following metabolic activation.

Applications and Broader Impact in Chemical Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Molecules

The presence of a nucleophilic amino group on the phenyl ring allows N-(4-Aminophenyl)hexanamide to serve as a cornerstone for constructing larger, more complex molecular architectures. This reactivity is pivotal in both medicinal chemistry and polymer science.

The 4-aminophenyl moiety is a common scaffold in medicinal chemistry. N-(4-Aminophenyl)hexanamide can be readily derivatized through its primary amine to generate libraries of compounds for biological screening. The hexanamide (B146200) side chain provides a lipophilic component that can influence the pharmacokinetic and pharmacodynamic properties of the final analogs, such as membrane permeability and protein binding.

Research into related structures demonstrates the utility of the aminophenyl group in creating potent bioactive molecules. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides and phenylureas often begins with a p-nitroaniline precursor, which is later reduced to the crucial 4-aminophenyl group. researchgate.net This amine then serves as a reactive handle for further chemical modifications. This same principle applies directly to N-(4-Aminophenyl)hexanamide, where the amine group can be acylated, alkylated, or used in coupling reactions to build diverse molecular libraries.

One significant area of application is in the development of kinase inhibitors, which are crucial in cancer therapy. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target, and many inhibitors feature a central core built upon an aminophenyl structure. researchgate.net Similarly, in the field of epigenetics, analogs of SGI-1027, an inhibitor of DNA methyltransferase (DNMT), have been synthesized using 4-amino-N-(4-aminophenyl)benzamide derivatives. nih.gov These examples underscore the role of the aminophenyl core, provided by molecules like N-(4-Aminophenyl)hexanamide, in generating compounds with specific and potent biological activities.

Table 1: Examples of Synthetic Strategies for Biologically Active Libraries Using Aminophenyl Scaffolds

| Target Class | Precursor Strategy | Key Reaction | Biological Target Example | Reference |

|---|---|---|---|---|

| Kinase Inhibitors | Acylation of a 4-aminophenyl derivative with various acyl chlorides. | Amide bond formation | VEGFR-2 | researchgate.net |

| DNMT Inhibitors | Coupling of a 4-aminophenyl core with quinoline-based fragments. | Amidation or Buchwald-Hartwig coupling | DNMT1, DNMT3A | nih.gov |

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of polyimides typically involves a polycondensation reaction between a diamine and a dianhydride. The resulting poly(amic acid) is then cyclized through thermal or chemical means to form the final polyimide.

N-(4-Aminophenyl)hexanamide, containing a single primary amine, can be used as a monofunctional reactant to control the molecular weight of polyimides or to introduce specific end-groups. By incorporating it into the polymer backbone, the hexanamide side chain can modify the final properties of the material. This aliphatic chain can increase solubility in organic solvents, reduce the glass transition temperature (Tg), and enhance the flexibility of the polymer chains compared to fully aromatic polyimides.

The general approach for creating polyimides from aminophenyl compounds involves reacting the amine groups with various dianhydrides. researchgate.net While N-(4-Aminophenyl)hexanamide itself is a mono-amine, its use in conjunction with other diamines can precisely tailor the polymer's characteristics. The hexanamide tail introduces a flexible, non-aromatic segment that disrupts the rigid packing of polymer chains, which can be advantageous for applications requiring solution processability.

Table 2: Potential Dianhydrides for Reaction with N-(4-Aminophenyl)hexanamide for Polymer Modification

| Dianhydride | Abbreviation | Potential Impact of Incorporation |

|---|---|---|

| Pyromellitic dianhydride | PMDA | Introduces high rigidity and thermal stability. |

| 3,3',4,4'-Oxydiphthalic anhydride | ODPA | Enhances flexibility and solubility due to the ether linkage. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Increases solubility and gas permeability, lowers the dielectric constant. |

Integration into Functional Materials

The unique amphiphilic structure of N-(4-Aminophenyl)hexanamide, combining a polar head group with a nonpolar tail, suggests its potential for use in creating functional materials where surface properties are critical.

The surface properties of biomedical implants are crucial for their biocompatibility and long-term performance. Coatings are often applied to materials like titanium alloys or PEEK (Polyether Ether Ketone) to improve their interaction with biological systems. nih.gov N-(4-Aminophenyl)hexanamide could potentially be used to modify these surfaces. The aromatic amine can be chemically grafted onto a substrate, leaving the hexanamide tail exposed. This would create a more hydrophobic surface, which could be useful for controlling protein adsorption or cellular adhesion.

Furthermore, the amine group can serve as an attachment point for conjugating bioactive molecules, such as peptides or growth factors, to the surface. In drug delivery, self-assembling molecules are often used to create micelles or vesicles for encapsulating therapeutic agents. The amphiphilic nature of N-(4-Aminophenyl)hexanamide suggests it could participate in such assemblies, with the hexanamide chains forming a hydrophobic core capable of carrying lipophilic drugs.

A surfactant is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. Surfactants contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. N-(4-Aminophenyl)hexanamide fits this structural description perfectly.

The molecule's distinct regions contribute to its potential surfactant properties:

Hydrophilic Head: The aminophenyl group is polar and capable of interacting with water and other polar solvents through hydrogen bonding.

Hydrophobic Tail: The hexanamide portion, containing a six-carbon alkyl chain, is nonpolar and lipophilic, preferring to interact with oils and other nonpolar substances.

This dual character would allow N-(4-Aminophenyl)hexanamide to orient itself at interfaces, such as an oil-water interface, reducing surface tension and potentially stabilizing emulsions. While not a conventional surfactant, its structure provides a model for designing novel amphiphilic agents for specialized applications in materials science, such as dispersion aids or surface modifiers in polymer composites.

Table 3: Structural Breakdown of N-(4-Aminophenyl)hexanamide as an Amphiphilic Agent

| Molecular Component | Chemical Group | Physicochemical Property | Functional Role |

|---|---|---|---|

| Head | Aminophenyl | Polar, capable of hydrogen bonding | Hydrophilic |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-Aminophenyl)hexanamide with optimal yield?

- Methodology : A common approach involves coupling 4-aminophenylamine with hexanoyl chloride in anhydrous DMF under nitrogen atmosphere. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >85% purity. Yield optimization requires strict temperature control (0–5°C during acyl chloride addition) and stoichiometric excess of hexanoyl chloride (1.2:1 molar ratio) .

Q. How can N-(4-Aminophenyl)hexanamide be characterized using spectroscopic techniques?

- Protocol :

- NMR : H NMR (DMSO-d6) should show a singlet at δ 2.15 ppm (hexanoyl CH2), a broad peak at δ 6.50–7.25 ppm (aromatic protons), and NH peaks at δ 9.85–10.10 ppm.

- IR : Confirm amide bond formation via C=O stretch at ~1650 cm⁻¹ and N–H stretch at ~3300 cm⁻¹.

- Mass Spectrometry : ESI-MS ([M+H]+) expected at m/z 235.2 .

Q. What solvents are suitable for dissolving N-(4-Aminophenyl)hexanamide in experimental settings?

- Solubility Data : The compound is moderately soluble in DMSO (25 mg/mL at 25°C) and ethanol (10 mg/mL). For biological assays, DMSO is preferred but requires dilution to <1% v/v to avoid cytotoxicity. Insoluble in water (<0.1 mg/mL) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) of N-(4-Aminophenyl)hexanamide derivatives in medicinal chemistry?

- Strategy :

Structural Modifications : Vary acyl chain length (e.g., C4 to C8) and introduce electron-withdrawing/donating groups on the phenyl ring.

Activity Testing : Assess antimicrobial or enzyme inhibitory activity (e.g., carbonic anhydrase inhibition) using microplate assays. Derivatives with trifluoromethyl substituents (see related compounds in ) show enhanced binding affinity.

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins .

Q. How should contradictions in reported bioactivity data for N-(4-Aminophenyl)hexanamide be resolved?

- Analytical Workflow :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity. Impurities >2% can skew bioassay results.

- Assay Standardization : Replicate experiments under controlled conditions (pH 7.4, 37°C) using reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies).

- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., N-(4-sulfamoylphenyl)carbamothioyl amides ).

Q. What experimental approaches are used to study enzymatic interactions of N-(4-Aminophenyl)hexanamide?

- Techniques :

- Enzyme Inhibition Assays : Measure IC50 values via UV-Vis spectroscopy (e.g., esterase activity monitored at 405 nm using p-nitrophenyl acetate substrate).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) for enzyme-ligand interactions.

- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes upon compound binding .

Q. How can researchers address conflicting solubility data for N-(4-Aminophenyl)hexanamide in literature?

- Resolution Steps :

Reproducibility Checks : Repeat solubility tests using standardized buffers (PBS, pH 7.4) and controlled temperature.

Source Evaluation : Prioritize data from authoritative databases (NIST Chemistry WebBook , CRC Handbook ).

Particle Size Analysis : Use dynamic light scattering (DLS) to assess aggregation effects, which may artificially lower solubility .

Q. What safety protocols are critical when handling N-(4-Aminophenyl)hexanamide in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.

- Waste Disposal : Collect organic waste in sealed containers for incineration. Avoid aqueous release due to environmental toxicity (GHS Category 1 for aquatic hazards ).

- Emergency Measures : For skin contact, rinse immediately with 10% ethanol solution followed by soap and water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.